molecular formula C11H17N3O4 B11479429 1-(2-deoxy-D-threo-pentofuranosyl)-5-methyl-4-(methylamino)pyrimidin-2(1H)-one

1-(2-deoxy-D-threo-pentofuranosyl)-5-methyl-4-(methylamino)pyrimidin-2(1H)-one

Cat. No.: B11479429
M. Wt: 255.27 g/mol
InChI Key: SUURDKULGPGHGO-ZAZKALAHSA-N
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Description

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)-1,2-dihydropyrimidin-2-one is a complex organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a ribose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)-1,2-dihydropyrimidin-2-one typically involves multiple steps. One common method includes the condensation of a suitable pyrimidine derivative with a ribose sugar derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized pyrimidine nucleosides.

Scientific Research Applications

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)-1,2-dihydropyrimidin-2-one has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: This compound is studied for its role in nucleic acid metabolism and its potential as a biomarker for certain diseases.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes involved in nucleic acid synthesis and metabolism. The compound’s effects are mediated through its binding to active sites on these enzymes, leading to alterations in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Uridine: A naturally occurring nucleoside with a similar structure but lacking the methyl and methylamino groups.

    Cytidine: Another pyrimidine nucleoside with a similar ribose sugar moiety but different functional groups on the pyrimidine ring.

Uniqueness

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)-1,2-dihydropyrimidin-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl and methylamino groups enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

1-[(4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one

InChI

InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)12-2)9-3-7(16)8(5-15)18-9/h4,7-9,15-16H,3,5H2,1-2H3,(H,12,13,17)/t7-,8-,9?/m1/s1

InChI Key

SUURDKULGPGHGO-ZAZKALAHSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC)C2C[C@H]([C@H](O2)CO)O

Canonical SMILES

CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)O

Origin of Product

United States

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